

2-Fluorophenyl Isothiocyanate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *2-Fluorophenyl isothiocyanate*

Cat. No.: B1581804

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2-Fluorophenyl isothiocyanate**, covering its discovery and history, synthesis methodologies, and its role in biomedical research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction and Historical Context

The study of isothiocyanates, organic compounds containing the functional group $-N=C=S$, has a rich history spanning nearly a century, driven by their diverse biological activities and applications as versatile synthetic intermediates.^[1] While the specific discovery of **2-Fluorophenyl isothiocyanate** is not extensively documented in historical records, its emergence is intrinsically linked to the broader exploration of aryl isothiocyanates. The development of various synthetic methods for this class of compounds has enabled the creation of a wide array of substituted analogs, including halogenated variants like **2-Fluorophenyl isothiocyanate**, to investigate their chemical properties and biological potential.

Isothiocyanates are naturally present in cruciferous vegetables as glucosinolates, which upon hydrolysis, release these bioactive compounds.^[2] This natural origin has spurred significant interest in their chemopreventive and therapeutic properties.^[2] Synthetic isothiocyanates, such as **2-Fluorophenyl isothiocyanate**, are crucial tools for researchers to systematically study structure-activity relationships and develop novel therapeutic agents.^{[3][4]}

Physicochemical Properties

2-Fluorophenyl isothiocyanate is a liquid at room temperature with a distinct set of physical and chemical properties that are critical for its handling, storage, and application in synthesis. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |
|-------------------|-----------------------------------|-----------|
| Molecular Formula | C ₇ H ₄ FNS | [5] |
| Molecular Weight | 153.18 g/mol | [5] |
| CAS Number | 38985-64-7 | [5] |
| Appearance | Liquid | |
| Density | 1.248 g/mL at 25 °C | |
| Refractive Index | n _{20/D} 1.6254 | |
| Flash Point | 97 °C (closed cup) | |
| Boiling Point | Not specified | |

Table 1: Physicochemical Properties of **2-Fluorophenyl Isothiocyanate**

Synthesis of 2-Fluorophenyl Isothiocyanate

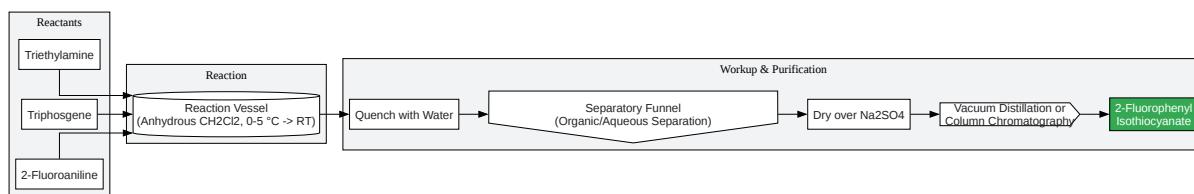
The synthesis of aryl isothiocyanates, including **2-Fluorophenyl isothiocyanate**, has been achieved through various methods. The most common approaches involve the reaction of the corresponding primary amine with a thiocarbonylating agent. Two prominent methods are the triphosgene-mediated synthesis and the dithiocarbamate salt decomposition pathway.

Triphosgene-Mediated Synthesis

The use of triphosgene as a less hazardous substitute for phosgene gas is a widely adopted method for the synthesis of isothiocyanates from primary amines.[6] This method is particularly favored for laboratory-scale preparations.[6]

Experimental Protocol:

- Reaction Setup: A solution of 2-fluoroaniline (1.0 equivalent) in an anhydrous solvent such as dichloromethane is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
- Base Addition: A non-nucleophilic base, typically triethylamine (2.1 equivalents), is added to the solution.
- Triphosgene Addition: The mixture is cooled to 0-5 °C, and triphosgene (0.36 equivalents) is added portion-wise, maintaining the temperature below 5 °C.
- Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 16 hours). The formation of triethylammonium chloride precipitate is observed.
- Workup: The reaction is quenched with water. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).
- Purification: The solvent is removed under reduced pressure, and the crude **2-Fluorophenyl isothiocyanate** can be purified by vacuum distillation or column chromatography.



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Caption: Workflow for Triphosgene-Mediated Synthesis.

Dithiocarbamate Salt Decomposition

Another classical and widely used method for the synthesis of isothiocyanates involves the formation of a dithiocarbamate salt from a primary amine and carbon disulfide, followed by decomposition to the isothiocyanate.[\[1\]](#)

Experimental Protocol:

- Dithiocarbamate Salt Formation: 2-fluoroaniline is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent (e.g., water or an organic solvent) to form the corresponding dithiocarbamate salt.
- Decomposition/Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent. Various reagents can be employed for this step, including ethyl chloroformate, lead nitrate, or tosyl chloride.[\[1\]](#) The reaction conditions (temperature and time) will vary depending on the chosen reagent.
- Workup and Purification: Following the decomposition, a standard aqueous workup is performed to remove salts and other water-soluble byproducts. The crude product is then purified, typically by distillation or chromatography, to yield pure **2-Fluorophenyl isothiocyanate**.

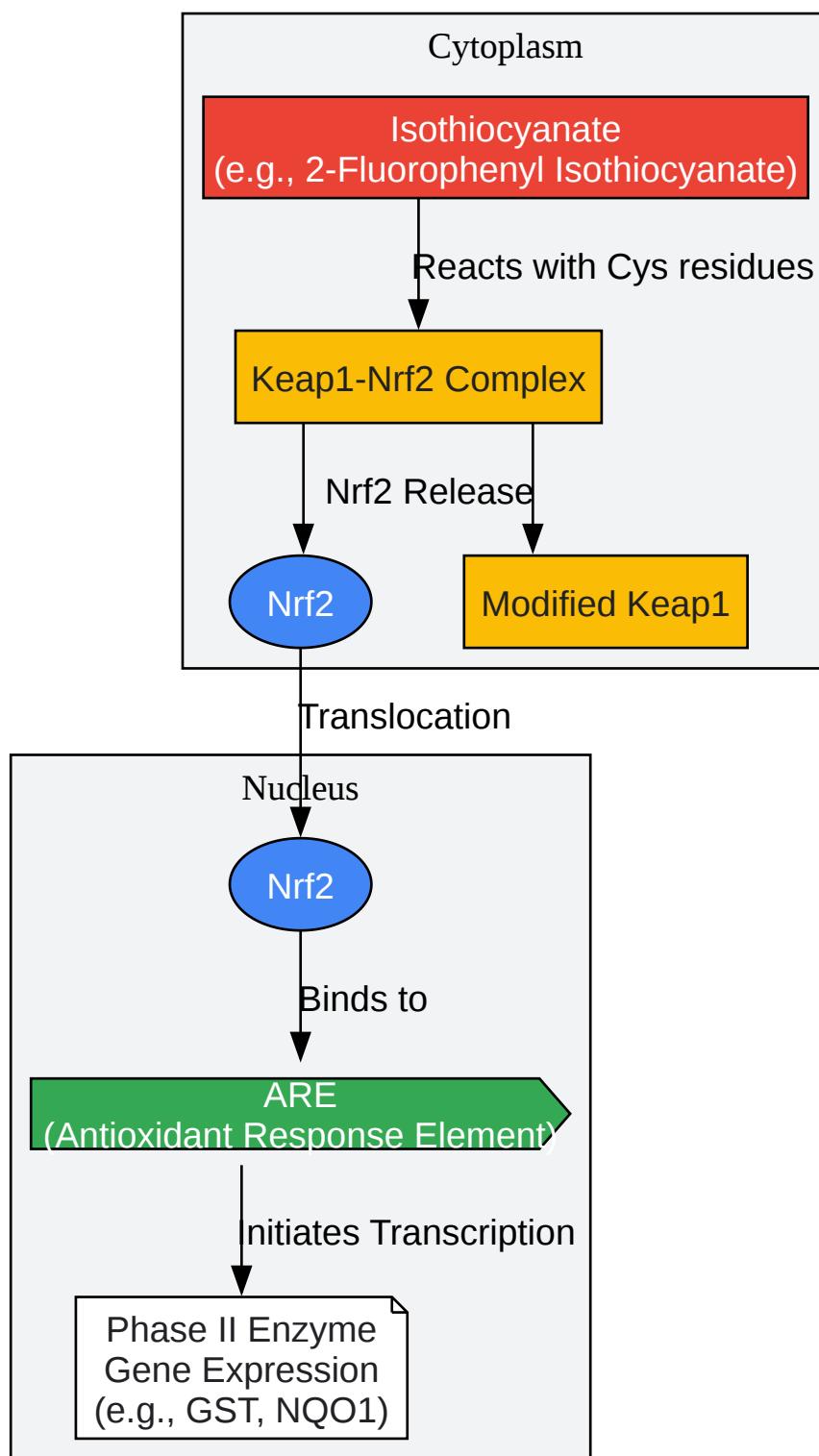
Biological Activity and Signaling Pathways

Iothiocyanates as a class of compounds are well-recognized for their significant biological activities, particularly in the realm of cancer chemoprevention.[\[2\]](#) While specific studies on the biological effects of **2-Fluorophenyl isothiocyanate** are limited, the general mechanisms of action for aryl isothiocyanates provide a strong indication of its potential biological targets and signaling pathway modulation. Derivatives of **2-fluorophenyl isothiocyanate** have been synthesized and evaluated for their anticancer activity.[\[7\]](#)

The Nrf2 Signaling Pathway

A primary mechanism by which isothiocyanates exert their chemopreventive effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[\[8\]](#) Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, collectively known as phase II enzymes.[\[2\]](#)

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1. Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative stress and carcinogens.

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Caption: Nrf2 Signaling Pathway Activation by Isothiocyanates.

The NF-κB Signaling Pathway

Chronic inflammation is a known driver of carcinogenesis. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.^{[3][4]} Many isothiocyanates have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.^{[3][4]}

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates can interfere with this pathway at multiple points, including the inhibition of IκB kinase (IKK) activity, which is responsible for IκB phosphorylation.^[3]

Induction of Apoptosis and Cell Cycle Arrest

In addition to their effects on detoxification and inflammation, isothiocyanates can directly induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.^[9] These effects are often mediated through the modulation of various signaling pathways, including those involving caspases, Bcl-2 family proteins, and cyclin-dependent kinases (CDKs).^{[10][11]} By promoting the elimination of damaged or malignant cells and halting their proliferation, isothiocyanates contribute to their overall anticancer activity.

Applications in Research and Drug Development

2-Fluorophenyl isothiocyanate serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:

- **Synthesis of Bioactive Molecules:** It is used as a key intermediate in the synthesis of various heterocyclic compounds, including thioureas and thiazole derivatives, some of which have been investigated for their anticancer properties.^[7]
- **Probe for Biological Studies:** The isothiocyanate group is reactive towards nucleophiles, such as the amine groups in proteins. This reactivity allows for its use in creating probes to study protein function and interactions.
- **Development of Novel Therapeutics:** The fluorophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The synthesis of

derivatives of **2-Fluorophenyl isothiocyanate** allows for the exploration of structure-activity relationships in the development of new drug candidates.[7]

Conclusion

2-Fluorophenyl isothiocyanate is a synthetic aryl isothiocyanate with significant potential in chemical synthesis and biomedical research. While its specific historical discovery is not well-defined, its synthesis is based on well-established methods for this class of compounds. The known biological activities of isothiocyanates, particularly their ability to modulate key signaling pathways such as Nrf2 and NF-κB, provide a strong rationale for the continued investigation of **2-Fluorophenyl isothiocyanate** and its derivatives as potential therapeutic agents. This technical guide serves as a foundational resource for researchers aiming to explore the synthesis and applications of this versatile chemical entity.

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